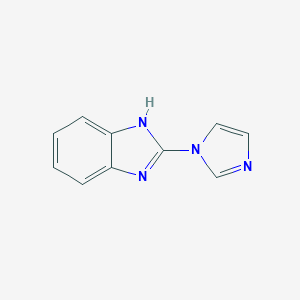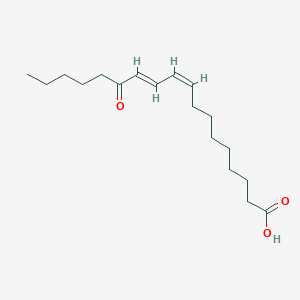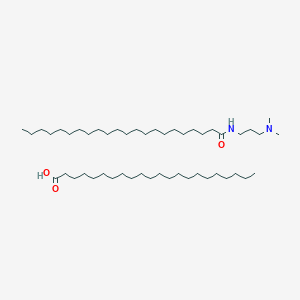
Behenamidopropyl dimethylamine behenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Behenamidopropyl dimethylamine behenate (BAPDMB) is a cationic surfactant that is widely used in various industries. It is a quaternary ammonium compound that is synthesized by reacting behenic acid with dimethylaminopropylamine. BAPDMB has a wide range of applications, including as a hair conditioner, fabric softener, and emulsifier. In recent years, BAPDMB has gained attention in scientific research due to its potential use in the development of drug delivery systems and as a gene delivery agent.
Mécanisme D'action
Behenamidopropyl dimethylamine behenate works by forming complexes with drugs and genes, which are then transported across cell membranes. Behenamidopropyl dimethylamine behenate has a positive charge, which allows it to interact with negatively charged cell membranes and improve the uptake of drugs and genes. Behenamidopropyl dimethylamine behenate can also disrupt the endosomal membrane, allowing the release of drugs and genes into the cytoplasm of target cells.
Effets Biochimiques Et Physiologiques
Behenamidopropyl dimethylamine behenate has been shown to have low toxicity and is well tolerated by cells and tissues. Behenamidopropyl dimethylamine behenate can also enhance the activity of certain enzymes, such as alkaline phosphatase and lactate dehydrogenase. Behenamidopropyl dimethylamine behenate has been shown to have anti-inflammatory and antimicrobial properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Behenamidopropyl dimethylamine behenate has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has high stability and solubility in aqueous solutions. Behenamidopropyl dimethylamine behenate is also biocompatible and has low toxicity, making it suitable for use in cell culture and animal studies. However, Behenamidopropyl dimethylamine behenate has some limitations, including its high cost and limited availability. Behenamidopropyl dimethylamine behenate can also be difficult to work with, as it requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of Behenamidopropyl dimethylamine behenate in scientific research. One area of interest is the development of Behenamidopropyl dimethylamine behenate-based drug delivery systems for the treatment of cancer and other diseases. Another area of interest is the use of Behenamidopropyl dimethylamine behenate as a gene delivery agent for gene therapy. Behenamidopropyl dimethylamine behenate may also have potential applications in tissue engineering and regenerative medicine. Further research is needed to fully understand the potential of Behenamidopropyl dimethylamine behenate in these areas.
Méthodes De Synthèse
Behenamidopropyl dimethylamine behenate is synthesized by reacting behenic acid with dimethylaminopropylamine. The reaction occurs in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is a white to off-white powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Behenamidopropyl dimethylamine behenate has gained attention in scientific research due to its potential use in drug delivery and gene therapy. Behenamidopropyl dimethylamine behenate has been shown to enhance the delivery of drugs and genes to target cells by improving their solubility, stability, and bioavailability. Behenamidopropyl dimethylamine behenate can also protect drugs and genes from degradation and clearance by the immune system, thereby increasing their therapeutic efficacy.
Propriétés
Numéro CAS |
125804-04-8 |
|---|---|
Nom du produit |
Behenamidopropyl dimethylamine behenate |
Formule moléculaire |
C49H100N2O3 |
Poids moléculaire |
765.3 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]docosanamide;docosanoic acid |
InChI |
InChI=1S/C27H56N2O.C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h4-26H2,1-3H3,(H,28,30);2-21H2,1H3,(H,23,24) |
Clé InChI |
NDGKBIRTNHDYCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O |
Autres numéros CAS |
125804-04-8 |
Synonymes |
BEHENAMIDOPROPYL DIMETHYLAMINE BEHENATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



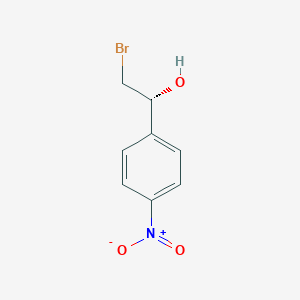
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)
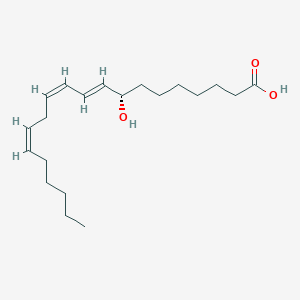

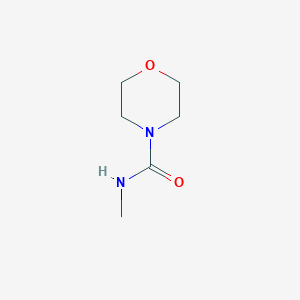

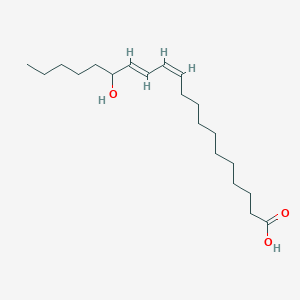
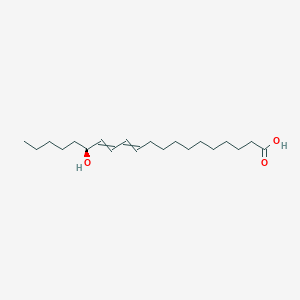
![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)
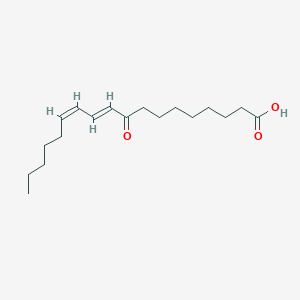
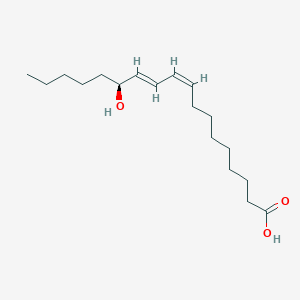
![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)
